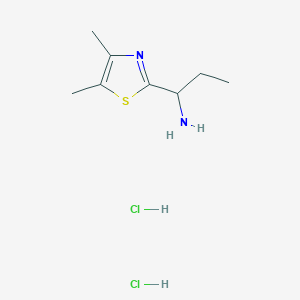

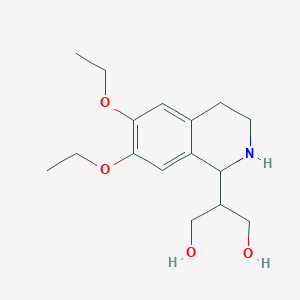

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine

Overview

Description

“1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is a chemical compound that is closely related to the tetrazolium dye MTT . The MTT assay is a colorimetric assay for assessing cell metabolic activity . NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present . These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color .

Synthesis Analysis

The synthesis of “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” and its derivatives has been reported in various scientific papers . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

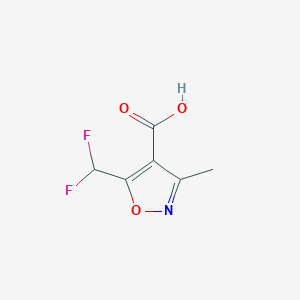

The molecular structure of “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is closely related to the tetrazolium dye MTT . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving “1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” are primarily related to its reduction to formazan in the MTT assay . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .Scientific Research Applications

Cell Viability Assays

This compound is widely used in the MTT assay , a colorimetric assay for assessing cell metabolic activity . The MTT assay is based on the conversion of MTT into formazan crystals by living cells, which determines mitochondrial activity . This assay is broadly used to measure the in vitro cytotoxic effects of drugs on cell lines or primary patient cells .

Drug Sensitivity Measurements

The MTT assay, which uses this compound, is also used for accurate determinations of drug sensitivity . The reduction of MTT to MTT-formazan by cells is dependent on the amount of MTT in the incubation medium .

High Throughput Screening

The MTT assay is used to measure viable cells in relatively high throughput (96-well plates) without the need for elaborate cell counting . This makes it a valuable tool in high throughput screening of drugs and other compounds.

Cytotoxicity Testing

The most common use of the MTT assay is to determine the cytotoxicity of several drugs at different concentrations . This allows researchers to assess the safety and potential side effects of new drugs.

Assessment of Cell Damage

In the course of examining the effects on cells of various substances, it is often necessary to make some measure of cellular activity as an indicator of cell damage or cytotoxicity . The MTT assay, which uses this compound, serves this purpose effectively.

Detection of Living Cells

The MTT assay can be used to detect the presence of very small numbers of living cells . Metabolically inactive cells, such as erythrocytes, do not produce significant amounts of formazan .

Measurement of Cell Growth Inhibition

For dividing cells (usually cell lines), the decrease in cell number reflects cell growth inhibition and the drug sensitivity is then usually specified as the concentration of the drug that is required to achieve 50% growth inhibition as compared to the growth of the untreated control .

Assessment of Mitochondrial Activity

The principle of the MTT assay is that for most viable cells mitochondrial activity is constant and thereby an increase or decrease in the number of viable cells is linearly related to mitochondrial activity . The mitochondrial activity of the cells is reflected by the conversion of the tetrazolium salt MTT into formazan crystals .

Mechanism of Action

Target of Action

The primary target of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine is the mitochondrial dehydrogenases present in viable cells . These enzymes play a crucial role in the electron transport chain, a key process in cellular respiration that generates ATP, the energy currency of the cell.

Mode of Action

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine, also known as MTT, is a water-soluble yellow dye that is readily taken up by viable cells . Once inside the cell, it is reduced by the action of mitochondrial dehydrogenases to a water-insoluble blue formazan . This reduction process is indicative of cellular metabolic activity and viability.

Biochemical Pathways

The reduction of MTT by mitochondrial dehydrogenases is part of the cellular respiration process, specifically the electron transport chain. This pathway is responsible for the production of ATP, the main energy source for cellular processes . The formation of formazan, therefore, indicates the cell’s metabolic activity and viability .

Pharmacokinetics

Due to the polar nature of the thiazole ring, it is expected that the compound would have improved pharmacokinetic parameters . The thiazole moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The reduction of MTT to formazan is a direct measure of cellular metabolic activity. Metabolically active cells will reduce more MTT, producing more formazan, which can be quantified calorimetrically . This provides a measure of cell viability, with higher formazan production indicating a larger number of viable cells .

Action Environment

The action of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the solution . Additionally, the metabolic activity of the cells, which can be influenced by factors such as nutrient availability and temperature, will affect the rate of MTT reduction .

properties

IUPAC Name |

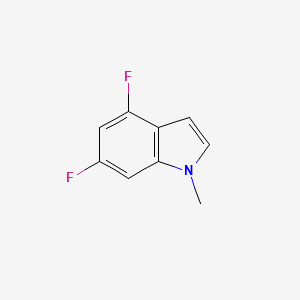

1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXJDEYOCZAXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=C(S1)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dimethylthiazol-2-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)

![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)